Product packaging for Adam II(Cat. No.:CAS No. 204864-54-0)

Adam II

Cat. No.: B1680247
CAS No.: 204864-54-0
M. Wt: 525.4 g/mol
InChI Key: YKNYLMWKGKCRIV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Adam II reagent is an antibody specifically designed to detect ADAM2 (A Disintegrin And Metalloproteinase 2), a protein that is part of the fertilin complex and is primarily implicated in sperm-egg fusion and interactions during fertilization . As a member of the ADAM family, ADAM2 features characteristic domains including a metalloproteinase domain, a disintegrin domain, and cysteine-rich regions, which are involved in critical cell-cell and cell-matrix interactions . While many ADAMs are proteolytically active, ADAM2 is classified as proteolytically inactive, with its primary biological function residing in its role in reproductive biology . This antibody is validated for use in key research applications such as Western Blot (WB), Immunohistochemistry (IHC), and ELISA (Enzyme-Linked Immunosorbent Assay), providing researchers with a reliable tool for studying male fertility, gamete biology, and protein function . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26Cl2O8 B1680247 Adam II CAS No. 204864-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204864-54-0

Molecular Formula

C25H26Cl2O8

Molecular Weight

525.4 g/mol

IUPAC Name

methyl 3-chloro-5-[1-(3-chloro-4-methoxy-5-methoxycarbonylphenyl)-6-methoxy-6-oxohex-1-enyl]-2-methoxybenzoate

InChI

InChI=1S/C25H26Cl2O8/c1-31-21(28)9-7-6-8-16(14-10-17(24(29)34-4)22(32-2)19(26)12-14)15-11-18(25(30)35-5)23(33-3)20(27)13-15/h8,10-13H,6-7,9H2,1-5H3

InChI Key

YKNYLMWKGKCRIV-VQHVLOKHSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=CCCCC(=O)OC)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=CCCCC(=O)OC)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC

Appearance

Solid powder

Other CAS No.

204864-54-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADAM II
methyl 3',3''-dichloro-4',4''-dimethoxy-5',5''-bis(methoxycarbonyl)-6,6-diphenyl-5-hexenoate

Origin of Product

United States

Advanced Structural Elucidation of Adam Ii

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in the comprehensive structural analysis of chemical compounds. These techniques provide complementary information that, when integrated, allows for the definitive assignment of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by exploiting the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of individual atoms and their spatial relationships, which is crucial for establishing molecular connectivity and conformation.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule, their chemical shifts, and their multiplicities. The chemical shift provides insight into the electronic environment of the nucleus, while the multiplicity (splitting pattern) in ¹H NMR reveals the number of neighboring protons.

Two-dimensional (2D) NMR experiments offer more detailed connectivity information by correlating signals from different nuclei or the same nuclei through bonds or space. For instance, ¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, typically through two or three bonds, revealing direct or vicinal proton connectivity. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from protons and carbons. HSQC shows correlations between directly bonded protons and carbons (one-bond correlations), while HMBC reveals correlations between protons and carbons separated by two or three bonds (long-range correlations). By combining the information from 1D and 2D NMR experiments, the complete carbon-hydrogen framework and the connectivity of heteroatoms within a complex molecule like Adam II can be meticulously pieced together.

For complex molecular systems or to gain further insights into stereochemistry and conformation, advanced NMR modalities may be employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of nuclei, regardless of whether they are spin-coupled. This is particularly useful for determining the relative stereochemistry and preferred conformation of flexible molecules. While specific advanced NMR data for this compound (C31H33Cl2O9) were not detailed in the provided sources, these techniques are standard in the comprehensive structural elucidation of complex organic compounds.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule or its fragments by matching the experimentally determined mass-to-charge ratio to theoretical values for different combinations of atoms. For a compound like this compound with the molecular formula C31H33Cl2O9, HRMS would be essential to confirm this composition and distinguish it from other compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique provides valuable information about the connectivity of atoms within the molecule by revealing how it breaks apart under controlled conditions. The fragmentation pattern, or the masses and abundances of the product ions, can be interpreted to deduce the presence of specific functional groups and the sequence of structural subunits. While detailed MS/MS fragmentation data specifically for this compound (C31H33Cl2O9) was not available in the provided search results, studies on related compounds like F-ADAM have utilized HPLC-MS/MS to identify fragmentation pathways, which involved the dissociation of specific groups like the dimethylamine (B145610) moiety. Such fragmentation analysis is critical for confirming structural assignments made by NMR and for localizing substituents on the molecular skeleton.

Advanced Ionization Techniques in MS

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and fragmentation pattern of a compound, providing vital clues about its structure. For molecules like this compound, with multiple functional groups and a relatively high molecular weight, advanced ionization techniques are often employed to efficiently generate ions from the sample. Electrospray ionization (ESI) is a commonly used soft ionization technique that is compatible with liquid chromatography, making LC-MS a powerful hyphenated technique. google.comgoogle.com ESI typically produces protonated or deprotonated molecular ions, [M+H]⁺ or [M-H]⁻, respectively, depending on the molecule's properties and the solvent system. The observation of characteristic isotopic patterns, particularly for chlorinated compounds like this compound, further aids in confirming the elemental composition. The use of positive mode electrospray ionization has been reported in the mass spectral analysis of this compound and related compounds. google.comgoogle.com This suggests that under the experimental conditions used, this compound readily forms positively charged ions, likely through protonation or adduction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of light. Both techniques are complementary, as different molecular vibrations may be active in IR or Raman.

For a complex molecule like this compound, with ester carbonyls, aromatic rings, and C-Cl bonds, IR and Raman spectroscopy can provide confirmatory evidence for the presence of these functional groups. For instance, IR spectroscopy would typically show strong absorption bands around 1730-1750 cm⁻¹ corresponding to the ester carbonyl stretching vibrations. Aromatic C=C stretching vibrations would appear in the 1500-1650 cm⁻¹ region in both IR and Raman spectra. C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. While general applications of IR and Raman spectroscopy for chemical identification are well-established researchgate.netgoogle.com, specific detailed spectral data for this compound using these techniques were not extensively available in the provided search results. One study mentioned Fourier transform infrared spectroscopy (FTIR) in the characterization of a nanocomplex involving a compound referred to as this compound, indicating its potential application in analyzing this compound in certain formulations or states. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and conformational information. It is particularly valuable for elucidating the absolute stereochemistry of chiral centers and understanding the solid-state packing of molecules.

For this compound, if a crystalline form can be obtained, X-ray crystallography would provide unambiguous confirmation of its reported structure, including the positions of the chlorine atoms, methoxy (B1213986) groups, and ester functionalities, as well as the spatial arrangement of the diphenyl and hexenoate moieties. While the provided search results mention X-ray crystallography in the context of structure elucidation for other compounds scielo.br and for studying protein-ligand interactions relevant to compounds like this compound google.comgoogle.com, specific crystallographic data or a reported crystal structure for this compound itself were not detailed. One source mentioned X-ray diffraction analysis being used in the characterization of a nanocomplex involving this compound, suggesting its applicability in analyzing the solid-state properties of this compound-containing materials. researchgate.net Obtaining high-quality single crystals of this compound would be a prerequisite for a comprehensive X-ray crystallographic study.

Molecular Mechanistic Investigations of Adam Ii Activity

Classification as a Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI)

Molecular target-based and cell-based assays have definitively identified Adam II as a nonnucleoside reverse transcriptase inhibitor (NNRTI). acs.orgnih.govelectronicsandbooks.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs function through a non-competitive inhibitory mechanism. unipa.it They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. unipa.it this compound's classification as an NNRTI is based on its direct inhibition of the HIV-1 reverse transcriptase enzyme in enzymatic assays and its characteristic resistance profile. acs.orgnih.gov

Detailed Molecular Interactions with HIV-1 Reverse Transcriptase

The anti-HIV activity of this compound stems from its specific interaction with the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.

This compound binds to a hydrophobic pocket on the HIV-1 RT enzyme known as the nonnucleoside binding pocket (NNBP). acs.orgelectronicsandbooks.com This site is distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind. electronicsandbooks.com The binding of this compound to this allosteric site alters the enzyme's conformation, thereby inhibiting its function. unipa.it

Studies involving the generation of this compound-resistant HIV-1 variants have been instrumental in mapping its binding site. Mutations conferring resistance to the compound were found to cluster at specific amino acid residues within the NNBP. These residues include positions 101, 103, 108, 139, 179, 181, and 188. acs.orgnih.govelectronicsandbooks.com The location of these resistance mutations provides strong evidence for the direct interaction of this compound within this pocket. Interestingly, a viral strain with a mutation at residue 100 (L100I), which typically confers resistance to other NNRTIs, showed increased sensitivity to this compound. acs.orgnih.gov

The inhibitory potency of this compound has been quantified through various assays. It demonstrated significant potency in cell-based assays, inhibiting the cytopathic effect of the HIV-1RF strain in CEM-SS cells with a 50% effective concentration (EC50) of 13 nM. acs.orgnih.gov In direct enzymatic assays using poly(rC) oligo(dG) as the template/primer, this compound inhibited the HIV-1 reverse transcriptase enzyme with a 50% inhibitory concentration (IC50) of 0.3 µM. acs.orgelectronicsandbooks.comnih.gov

Inhibitory Potency of this compound
ParameterValueAssay DetailsReference
EC5013 nMInhibition of HIV-1RF cytopathic effect in CEM-SS cells acs.orgnih.gov
IC500.3 µMInhibition of HIV-1 reverse transcriptase with poly(rC) oligo(dG) template/primer acs.orgelectronicsandbooks.comnih.gov

Selectivity Profiling Against Related Viral Enzymatic Targets

To confirm the specificity of its mechanism, this compound was evaluated against other key enzymes and processes in the HIV-1 life cycle.

Research findings indicate that this compound's antiviral activity is highly specific to the reverse transcriptase enzyme. The compound was found to be inactive as an inhibitor of several other critical viral targets, including:

HIV-1 attachment and fusion processes acs.orgelectronicsandbooks.com

HIV-1 Protease acs.orgelectronicsandbooks.com

HIV-1 Integrase acs.orgelectronicsandbooks.com

HIV-1 Nucleocapsid proteins acs.orgelectronicsandbooks.com

This high degree of selectivity underscores that the biological activity of this compound is mediated exclusively through the inhibition of reverse transcription. electronicsandbooks.com

Structure Activity Relationship Sar and Resistance Mechanism Studies of Adam Ii

Identification of Key Structural Features Dictating Inhibitory Efficacy

Adam II belongs to the class of alkenyldiarylmethanes (ADAMs), a series of compounds synthesized and evaluated for their anti-HIV-1 activity nih.gov. While the detailed structure-activity relationship across the entire ADAM series involves modifications to the alkenyl chain and aromatic rings, the core alkenyldiarylmethane structure is fundamental to their inhibitory properties as NNRTIs. This compound, with its specific substitution pattern including chlorine and methoxycarbonyl groups on the aromatic rings and a diphenyl-substituted hexenoate chain, demonstrated potent inhibition of HIV-1 replication in various cell lines and primary cell cultures nih.gov. The presence and position of these substituents contribute to the compound's interaction with the NNRTI binding pocket of HIV-1 RT, thereby dictating its inhibitory efficacy.

Analysis of Resistance-Conferring Mutations in HIV-1 Reverse Transcriptase Induced by this compound

The emergence of resistance is a significant challenge in antiretroviral therapy. Studies investigating resistance to this compound have identified specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme that confer reduced susceptibility to the compound nih.gov.

Mapping of Resistance Mutations within the Nonnucleoside Binding Pocket

Mutations that confer resistance to this compound are not randomly distributed throughout the RT enzyme but are clustered within the nonnucleoside binding pocket (NNBP) nih.gov. This pocket, distinct from the polymerase active site, is the allosteric binding site for NNRTIs. The localization of resistance mutations within this region confirms that this compound exerts its inhibitory effect by binding to the NNBP.

Examination of Specific Amino Acid Substitutions (e.g., at residues 101, 103, 108, 139, 179, 181, 188)

Resistance to this compound has been specifically linked to mutations at several key residues within the NNBP, including positions 101, 103, 108, 139, 179, 181, and 188 nih.gov. These residues are known to be critical components of the NNRTI binding site and are frequently implicated in resistance to other NNRTI drugs. While the precise amino acid substitutions selected by this compound at each of these positions may vary, their involvement highlights the importance of these sites for effective binding and inhibition by this compound. For instance, mutations at positions 103 (e.g., K103N) and 181 (e.g., Y181C) are well-characterized NNRTI resistance mutations that can significantly impact susceptibility to this drug class. Similarly, mutations at positions like 101, 108, 179, and 188 also play crucial roles in altering the conformation or chemical environment of the NNBP, thereby affecting NNRTI binding.

Impact of RT Mutations on this compound Binding Affinity and Functional Efficacy

Mutations within the NNRTI binding pocket, particularly at the identified residues (101, 103, 108, 139, 179, 181, 188), are expected to reduce the binding affinity of this compound to HIV-1 RT. Alterations in the amino acid sequence at these positions can lead to steric hindrance, changes in hydrogen bonding or Van der Waals interactions, or conformational changes in the binding pocket that disfavor this compound binding. This reduced binding affinity directly translates into decreased functional efficacy of this compound in inhibiting RT activity and, consequently, viral replication nih.gov. The selection of these specific mutations under this compound pressure provides strong evidence for their role in mediating resistance by compromising the interaction between the inhibitor and the enzyme.

Comparative Analysis of Cross-Resistance and Hypersensitivity Profiles with Existing Reverse Transcriptase Inhibitors

Understanding the cross-resistance profile of this compound relative to existing RT inhibitors is crucial for its potential clinical application and for designing effective salvage regimens. Cross-resistance occurs when a mutation conferring resistance to one drug also reduces susceptibility to other drugs, while hypersensitivity refers to increased susceptibility to a drug in the presence of a specific mutation.

Studies have indicated that this compound exhibits a distinct resistance profile. Notably, an HIV-1 strain expressing a mutation at residue 100 of reverse transcriptase and an AZT-resistant virus (a nucleoside reverse transcriptase inhibitor, NRTI) displayed increased sensitivity to this compound nih.gov. This suggests that this compound may retain activity against certain NRTI-resistant strains and potentially against strains harboring specific NNRTI mutations like L100I, which can confer resistance to other NNRTIs nih.gov. This hypersensitivity profile suggests that this compound could potentially be used in combination or as an alternative therapy in cases where resistance to other NNRTIs or certain NRTIs has developed.

Differential Sensitivity to Antiviral-Resistant HIV-1 Strains

The observation of increased sensitivity of an L100I mutant and an AZT-resistant strain to this compound highlights its differential activity against various antiviral-resistant HIV-1 strains nih.gov. This is in contrast to the high degree of cross-resistance often observed among first-generation NNRTIs due to overlapping resistance mutations. The unique structural features of this compound likely contribute to its ability to interact differently with mutated forms of RT compared to other NNRTIs, leading to a distinct resistance and hypersensitivity profile. This characteristic could be advantageous in managing drug-resistant HIV-1 infections.

Compound NamePubChem CID
This compound (Methyl 3',3''-dichloro-4',4''-dimethoxy-5',5''-bis(methoxycarbonyl)-6,6-diphenyl-5-hexenoate)Not readily available under this specific name

Data Table: Key Resistance Mutations to this compound in HIV-1 RT

RT Residue PositionLocation in RTNotes on Resistance to this compound
101Nonnucleoside Binding PocketConfers resistance to this compound nih.gov
103Nonnucleoside Binding PocketConfers resistance to this compound nih.gov
108Nonnucleoside Binding PocketConfers resistance to this compound nih.gov
139Nonnucleoside Binding PocketConfers resistance to this compound nih.gov
179Nonnucleoside Binding PocketConfers resistance to this compound nih.gov
181Nonnucleoside Binding PocketConfers resistance to this compound nih.gov
188Nonnucleoside Binding PocketConfers resistance to this compound nih.gov

Data Table: Sensitivity of Specific HIV-1 Strains to this compound

HIV-1 Strain CharacteristicSensitivity to this compoundReference
Wild-type HIV-1Inhibited (EC50 = 13 nM against HIV-1RF in CEM-SS cells) nih.gov
HIV-1 with mutation at RT residue 100 (L100I)Increased sensitivity nih.gov
AZT-resistant HIV-1Increased sensitivity nih.gov

Enhanced Inhibition in HIV-1 Strains with Specific RT Mutations (e.g., L100I)

Research into the resistance profile of this compound, an alkenyldiarylmethane (ADAM) nonnucleoside reverse transcriptase inhibitor (NNRTI), has revealed specific interactions with mutant strains of HIV-1, particularly those harboring mutations in the reverse transcriptase (RT) enzyme acs.orgnih.gov. While mutations conferring resistance to this compound have been observed to cluster within the NNRTI binding pocket at residues including 101, 103, 108, 139, 179, 181, and 188, studies have demonstrated a notable exception concerning the L100I mutation acs.orgnih.gov.

Detailed research findings indicate that the HIV-1 NL4-3 strain, when engineered to express the L100I mutation in its reverse transcriptase, exhibits increased sensitivity to this compound acs.orgnih.gov. This enhanced inhibitory effect is a significant finding, as the L100I mutation is known to confer resistance to certain other NNRTIs nih.gov. The L100I mutation involves the substitution of leucine (B10760876) with isoleucine at position 100 of the RT enzyme asm.org. This substitution can alter the geometry of the NNRTI binding pocket, potentially affecting the binding affinity and efficacy of different NNRTI compounds mdpi.com.

The observed increased sensitivity of the L100I mutant strain to this compound suggests that the specific structural characteristics of this compound allow it to maintain or even improve its inhibitory activity despite the conformational changes induced by this particular mutation acs.orgnih.gov. This contrasts with the effect of L100I on some other NNRTIs, where it leads to reduced susceptibility nih.gov.

The potency of this compound against wild-type HIV-1 has been established through in vitro studies. For instance, this compound demonstrated an EC50 of 13 nM for inhibiting the cytopathic effect of HIV-1RF in CEM-SS cells and an IC50 of 0.3 μM against isolated HIV-1 reverse transcriptase acs.orgnih.gov. The enhanced sensitivity observed in the presence of the L100I mutation highlights a differential activity profile of this compound compared to some other NNRTIs. Furthermore, an AZT-resistant virus also showed increased sensitivity to this compound acs.orgnih.gov.

These findings suggest a potential role for this compound as an adjunct therapy, particularly in cases involving HIV-1 strains that have developed resistance to AZT or other NNRTIs that select for the L100I mutation acs.orgnih.gov.

Data Table:

CompoundTargetAssayIC50 / EC50HIV-1 Strain
This compoundHIV-1 ReplicationCytopathic effect inhibition (CEM-SS cells)13 nMHIV-1RF (Wild-type) acs.orgnih.gov
This compoundHIV-1 Reverse TranscriptaseEnzyme inhibition0.3 μMHIV-1 (Isolated enzyme) acs.orgnih.gov
This compoundHIV-1 ReplicationCytopathic effect inhibition (CEM-SS cells)Increased SensitivityHIV-1 NL4-3 (L100I mutant) acs.orgnih.gov
This compoundHIV-1 ReplicationNot specifiedIncreased SensitivityAZT-resistant virus acs.orgnih.gov

Computational and Theoretical Chemistry Approaches for Adam Ii

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are widely used computational techniques to study the interaction between small molecules, such as Adam II, and biological targets like proteins. These methods aim to predict the preferred binding orientation (pose) of a ligand within a protein's binding site and to estimate the binding affinity.

Research has indicated that this compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). researchgate.netresearchgate.netresearchgate.net NNRTIs typically bind to an allosteric site on the HIV-1 RT enzyme, distinct from the active site where nucleoside/nucleotide substrates bind. researchgate.netmdpi.comgoogle.com

Prediction of this compound Binding Modes and Energetics

Molecular docking studies have been employed to investigate the binding pattern of this compound with HIV-1 RT. researchgate.net These studies aim to predict how this compound fits into the allosteric binding pocket of the enzyme and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. Docking simulations can also provide estimated binding scores or energies, which serve as theoretical indicators of the strength of the interaction. While specific numerical data for this compound's binding energy from docking simulations were not detailed in the provided search results, the studies demonstrated that active compounds, including this compound, showed favorable docking scores and interacted well with the target protein. researchgate.net

This compound has been shown to inhibit HIV-1 reverse transcriptase with an IC50 of 0.3 microM. researchgate.netresearchgate.netresearchgate.net It also displayed an EC50 of 13 nM for the inhibition of the cytopathic effect of HIV-1RF in CEM-SS cells. researchgate.netresearchgate.net

CompoundTargetAssay TypeValueUnitCitation
This compoundHIV-1 RTEnzyme Inhibition0.3µM researchgate.netresearchgate.netresearchgate.net
This compoundHIV-1RF in CEM-SS cellsCytopathic Effect13nM researchgate.netresearchgate.net

Conformational Analysis of this compound within the Allosteric Site

Understanding the conformational preferences of this compound when bound to the allosteric site of RT is crucial for elucidating its inhibitory mechanism. Docking simulations explore various possible conformations of the ligand and orientations within the binding pocket to find the most energetically favorable poses. While specific details on the conformational analysis of this compound within the allosteric site from dedicated studies were not extensively provided in the search results, the nature of NNRTIs binding to an allosteric site implies that the conformation of both the ligand and the protein's binding pocket are important for effective binding and inhibition. researchgate.netgoogle.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more detailed electronic description of molecules compared to classical molecular mechanics methods used in docking. These calculations can shed light on the electronic structure, charge distribution, and potential reactivity of a compound.

While the provided search results discuss quantum chemistry in general contexts ojp.govdiva-portal.orgscribd.com and mention computational methods for other compounds researchgate.net, specific applications of DFT or advanced ab initio methods directly to this compound for the detailed analysis of its electronic structure or reaction paths were not explicitly found within the provided snippets.

Density Functional Theory (DFT) for Ground State Properties and Reaction Paths

DFT is a widely used quantum chemical method for calculating the electronic structure and properties of molecules in their ground state. It can provide information about molecular geometry, vibrational frequencies, and electronic distributions. DFT can also be applied to study reaction mechanisms and determine transition states and energy barriers. Although DFT is a standard tool in computational chemistry researchgate.netdiva-portal.orggoogle.com, its specific application to this compound for determining its ground state properties or exploring its potential reaction pathways related to its interaction with RT was not detailed in the search results.

Molecular Dynamics Simulations for Dynamic Behavior of this compound-RT Complex

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, conformational changes, and interactions over time. For protein-ligand complexes, MD simulations can reveal the stability of the binding pose predicted by docking, the dynamics of the protein's binding site, and the influence of the ligand on protein conformation.

Analysis of Binding Site Flexibility and Ligand Mobility

Understanding the flexibility of a protein binding site and the mobility of a ligand within that site is critical for comprehending binding affinity and kinetics. Techniques such as molecular dynamics simulations are commonly employed to explore these dynamic aspects. These simulations can reveal how the binding pocket of HIV-1 reverse transcriptase accommodates this compound and how the compound's conformation changes upon binding. Analyzing the flexibility of residues in the binding site and the mobility of this compound could help identify key interactions and potential steric clashes. While these methods are standard in studying protein-ligand interactions, specific research detailing the application of such analyses to this compound and its interaction with HIV-1 reverse transcriptase was not identified in the search results.

Investigation of Solvent and Environmental Effects on Interaction Dynamics

The cellular environment, including the presence of solvent molecules and ions, significantly influences protein-ligand interactions. Computational methods can be used to investigate these effects, such as the desolvation penalties associated with binding and the role of water molecules at the protein-ligand interface. Simulations incorporating explicit solvent models can provide a more realistic picture of the binding process and the stability of the complex. Furthermore, environmental factors like pH and ionic strength can impact the charge distribution and conformation of both the ligand and the binding site. Despite the importance of these considerations, specific studies focusing on the solvent and environmental effects on the interaction dynamics of this compound with its target were not found in the conducted searches.

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical research and drug discovery workflows, offering powerful tools for data analysis, prediction, and design. researchgate.net While the general application of ML/AI in chemistry is growing, specific instances of their use directly in the research of the chemical compound this compound were not prominently featured in the search results. Mentions of "Adam" or "this compound" in the context of machine learning in the search results primarily referred to optimization algorithms used in training ML models or AI models themselves, not the chemical compound. researchgate.netntu.edu.twresearchgate.nethuggingface.coamirgholami.orgarxiv.org

Predictive Modeling of Structure-Activity Relationships

Predictive modeling of structure-activity relationships (SAR) uses ML algorithms to build models that can predict the biological activity of compounds based on their chemical structures. For a series of compounds related to this compound, an SAR model could correlate structural variations with observed NNRTI activity. This could involve calculating molecular descriptors for each compound and training an ML model (e.g., regression or classification algorithms) to predict activity. Such models can guide the synthesis of new analogs with potentially improved potency or pharmacokinetic properties. Although SAR modeling is a common practice in medicinal chemistry, specific published studies detailing the development or application of SAR models for this compound or a series of its analogs were not identified in the search results. ontosight.ai

De Novo Design and Virtual Screening for Novel Analogs

ML and AI can also be applied in de novo design and virtual screening to identify novel compounds with desired properties. De novo design algorithms can generate entirely new molecular structures predicted to be active, while virtual screening involves computationally evaluating large libraries of existing compounds for potential activity. These methods often utilize predictive models trained on known active and inactive compounds. Applying these techniques could potentially lead to the discovery of novel NNRTI analogs structurally related to or inspired by this compound. While the concept of de novo design was mentioned in a general context related to ADAM compounds or capabilities ontosight.aigoogle.comresearchgate.net, specific reported instances of de novo design or large-scale virtual screening efforts focused on finding novel analogs of this compound were not found in the search results.

Theoretical Frameworks for Allosteric Enzyme Inhibition

This compound functions as a non-nucleoside reverse transcriptase inhibitor, binding to an allosteric site distinct from the enzyme's active site. acs.orggoogle.com Theoretical frameworks for allosteric inhibition aim to explain how binding at one site on an enzyme can affect catalytic activity at a distant site. These frameworks often involve conformational changes in the enzyme induced by the binding of the allosteric inhibitor, which in turn alter the structure or dynamics of the active site. Models such as the Monod-Wyman-Changeux (MWC) model or the induced-fit model can provide theoretical foundations for understanding the mechanism of allosteric regulation. While the allosteric nature of NNRTI binding is well-established, specific theoretical studies or detailed mechanistic investigations applying these frameworks precisely to the allosteric inhibition of HIV-1 reverse transcriptase by this compound were not specifically highlighted in the search results.

Compound Names and PubChem CIDs

Rational Design and Synthesis of Adam Ii Analogs and Derivatives

Structure-Based Design Strategies for Optimized Inhibitory Potency

Structure-based drug design is a cornerstone in the rational development of novel therapeutic agents. This approach leverages the three-dimensional structural information of the biological target to design molecules that can bind with high affinity and selectivity. dovepress.comnih.gov

Pharmacophore Modeling and Ligand-Based Design

In the absence of a high-resolution structure of the target protein, ligand-based methods are invaluable. Pharmacophore modeling identifies the essential chemical features of a set of known active molecules that are responsible for their biological activity. researchgate.netcreative-biolabs.com This model then serves as a 3D query to screen virtual libraries for new compounds with the desired features. nih.govnih.gov

For the ADAM series, a pharmacophore model would typically consist of a specific spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition at the target's binding site. dovepress.com By aligning the structures of known potent ADAM inhibitors, a common feature pharmacophore can be generated to guide the design of new analogs with potentially improved activity. researchgate.net

Table 1: Key Pharmacophoric Features for ADAM Inhibitors

FeatureDescriptionImportance in Binding
Aromatic RingsTwo aryl groups characteristic of the diarylmethane scaffold.Engage in π-π stacking and hydrophobic interactions.
Hydrophobic MoietiesNon-polar groups attached to the scaffold.Occupy hydrophobic pockets within the binding site.
Hydrogen Bond Donors/AcceptorsFunctional groups capable of forming hydrogen bonds.Provide specificity and increase binding affinity.
LinkerThe alkenyl portion connecting the two aryl rings.Determines the optimal spatial orientation of the aryl groups.

Targeted Modifications for Improved Binding Specificity

Once a lead compound like Adam II is identified, targeted modifications are made to its structure to enhance its binding specificity. This involves altering specific functional groups to exploit unique features of the target's binding pocket, thereby reducing off-target effects. unl.edu For instance, introducing a bulky substituent at a particular position might be favored by the target enzyme but sterically hindered in the binding sites of related proteins, thus improving selectivity. unl.edu

Computational docking studies can simulate the binding of virtual analogs to the target protein, providing insights into potential modifications that could improve interactions. By analyzing the binding poses and energies, chemists can prioritize the synthesis of analogs with the highest predicted affinity and specificity.

Exploration of Chemical Diversity within the Alkenyldiarylmethane Scaffold

The alkenyldiarylmethane scaffold serves as a versatile template for generating a wide array of analogs. nih.gov Exploring the chemical diversity of this scaffold is crucial for identifying compounds with superior properties. cam.ac.uk

Development of Focused Chemical Libraries

Focused chemical libraries are collections of compounds designed to interact with a specific target or target family. nih.govnih.gov For the ADAM series, a focused library would comprise a range of analogs where different substituents are systematically varied on the aryl rings and the alkenyl linker of the alkenyldiarylmethane core. enamine.net The design of these libraries is often guided by the pharmacophore models and structure-activity relationship (SAR) data from previous studies. nih.gov This approach allows for a more efficient exploration of the chemical space around the this compound scaffold compared to screening large, random libraries. nih.gov

Table 2: Example of a Focused Library Design for this compound Analogs

Scaffold PositionR1 SubstituentR2 SubstituentR3 Substituent
Aryl Ring A-H, -F, -Cl, -CH3-H, -OH, -OCH3-H
Aryl Ring B-H, -CN, -NO2-H, -NH2-H, -CF3
Alkenyl Linker-H, -CH3

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a strategy used in drug design to swap a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. researchgate.netnih.govnih.gov In the context of this compound analogs, a carboxylic acid group, for example, could be replaced by a tetrazole ring, as they are well-known bioisosteres. nih.gov

Scaffold modification, or scaffold hopping, involves replacing the central alkenyldiarylmethane core with a different chemical framework while retaining the key pharmacophoric features. researchgate.netnih.gov This can lead to the discovery of novel chemical series with completely different intellectual property landscapes and potentially better drug-like properties.

Innovative Synthetic Methodologies for Novel Analog Generation

The synthesis of novel this compound analogs relies on the development and application of innovative and efficient chemical reactions. Modern synthetic organic chemistry offers a plethora of tools to construct the alkenyldiarylmethane scaffold and introduce diverse functionalities. rsc.org

Cross-coupling reactions, such as the Sonogashira and Stille reactions, have been employed for the synthesis of ADAM series inhibitors. nih.gov These methods allow for the stereochemically defined construction of the core structure with various substituted aromatic rings. Solid-phase synthesis has also been utilized, which facilitates the rapid generation of a large number of analogs for library development. nih.gov

Recent advancements in synthetic methodologies, such as C-H activation and photoredox catalysis, offer new avenues for the late-stage functionalization of the this compound scaffold. These techniques can be used to introduce chemical modifications at positions that are difficult to access through traditional methods, thereby expanding the accessible chemical diversity of the analogs.

Future Research Directions for Adam Ii and Alkenyldiarylmethane Inhibitors

Elucidation of Broader Biochemical and Cellular Pathway Interactions

While alkenyldiarylmethanes, including Adam II, have been studied for their inhibitory effects on HIV-1 reverse transcriptase (RT), particularly through an allosteric mechanism, future research needs to fully elucidate their broader interactions within biochemical and cellular pathways. Investigations into alkenyldiarylmethanes have explored their potential to inhibit targets beyond HIV-1 RT, such as cAMP Phosphodiesterase-4B2 (PDE4B2). This suggests that their antiviral or other observed activities might involve RT-independent mechanisms, warranting further exploration of their effects on various enzymes and signaling cascades.

Furthermore, research on related alkenyldiarylmethane compounds, such as Adam 35, indicates potential anticancer activities through interaction with biological targets influencing cell proliferation and survival pathways. Future studies should aim to identify the specific molecular targets and downstream effects of this compound within relevant cellular pathways implicated in diseases like cancer, inflammation, or microbial infections. This could involve comprehensive biochemical profiling, target deconvolution studies, and pathway analysis using advanced cellular assays. Understanding these interactions is crucial for defining the full scope of this compound's biological effects and identifying potential new therapeutic applications.

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

Advancing the understanding of this compound and alkenyldiarylmethane inhibitors necessitates the integration of advanced experimental and computational techniques. Computational methods, such as molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analysis, have already played a role in the research of alkenyldiarylmethanes, aiding in the design and understanding of their interactions with targets like HIV-1 RT.

Future research should leverage more sophisticated computational approaches, including molecular dynamics simulations, free energy calculations, and advanced QSAR modeling, to gain deeper insights into the binding modes, conformational dynamics, and interaction energies of this compound with its targets. These computational studies should be closely integrated with experimental techniques such as structural biology methods (e.g., X-ray crystallography, cryo-EM) to determine the high-resolution structures of this compound in complex with its interacting proteins. Biochemical assays, cellular thermal shift assays (CETSA), and other biophysical techniques can provide experimental validation for computational predictions and offer further details on binding kinetics and thermodynamics. This integrated approach will provide a more comprehensive mechanistic understanding at the molecular and cellular levels.

Rational Redesign Strategies to Overcome Evolving Resistance Mechanisms

The emergence of resistance is a significant challenge in the development of inhibitors, as observed with the development of mutations in HIV-1 RT that confer reduced sensitivity to alkenyldiarylmethane NNRTIs. Future research on this compound and its analogues must focus on rational redesign strategies to overcome existing and prevent the emergence of new resistance mechanisms.

This involves understanding the structural basis of resistance mutations and how they impact the binding of alkenyldiarylmethanes. Computational modeling and structural studies can help predict the effect of mutations on compound binding and guide the design of new analogues with altered interaction profiles that can circumvent these resistance mechanisms. Rational design strategies may include modifying the core structure of this compound, introducing new functional groups, or exploring alternative binding modes to maintain potency against resistant strains. Furthermore, research into the cellular mechanisms of resistance beyond target mutations, such as efflux pumps or metabolic inactivation, should inform the design of compounds with improved pharmacokinetic properties and reduced susceptibility to these mechanisms.

Exploration of Novel Application Areas in Chemical Biology Beyond Current Scope

Beyond their established or potential roles as anti-HIV and anticancer agents, future research should explore novel application areas for this compound and alkenyldiarylmethane inhibitors in chemical biology. The reported anti-inflammatory and antimicrobial properties of this compound suggest potential for applications in infectious diseases or inflammatory disorders.

Chemical biology approaches can be employed to investigate the interactions of this compound with a wider range of biological targets and pathways, potentially uncovering novel therapeutic uses. This could involve using this compound as a chemical probe to perturb specific biological processes and study the resulting cellular phenotypes. Exploring its activity against other enzymes, receptors, or cellular processes implicated in various diseases could reveal unexpected therapeutic opportunities. High-throughput screening against diverse target libraries or phenotypic screens in different cell-based models could help identify these novel interactions and applications.

Predictive Modeling for Compound Efficacy and Selectivity

Predictive modeling plays a crucial role in accelerating the drug discovery process by forecasting compound efficacy and selectivity. QSAR studies have been applied to alkenyldiarylmethanes to correlate physicochemical properties with inhibitory activity, aiming to predict the potency of new analogues.

Future research should advance predictive modeling for this compound and alkenyldiarylmethane inhibitors by integrating more complex descriptors, advanced machine learning algorithms, and data from diverse biological assays. Developing robust predictive models can help prioritize the synthesis and testing of promising analogues, reducing the experimental burden and accelerating the identification of compounds with optimal efficacy and selectivity profiles. Predictive models can also be used to assess potential off-target interactions and predict selectivity against related proteins or pathways, minimizing potential side effects and improving the therapeutic index. The integration of in silico predictions with experimental validation will be essential for building confidence in these models and their application in guiding future research and development efforts.

Q & A

Basic: How to formulate a research question for Adam II investigations?

Methodological Answer: Begin by identifying the independent and dependent variables specific to this compound (e.g., chemical interactions, behavioral outcomes). Use precise terminology and contextualize the question within existing literature to highlight gaps. Avoid yes/no formats; instead, frame hypotheses that allow for empirical testing (e.g., "How does [variable X] influence [this compound's effect Y] under [conditions Z]?"). Ensure alignment with theoretical frameworks and practical feasibility .

Basic: What experimental design principles are critical for this compound studies?

Methodological Answer:
Adopt a controlled experimental setup with clear operational definitions of variables. Include randomization to mitigate bias, specify sample size calculations (power analysis), and detail replication protocols. Use factorial designs if investigating multiple variables. Document equipment specifications (e.g., model numbers, calibration protocols) and environmental controls to ensure reproducibility .

Advanced: How to analyze contradictory data in this compound research?

Methodological Answer:
Employ triangulation by cross-validating results with alternative methodologies (e.g., computational modeling vs. lab experiments). Conduct sensitivity analyses to identify variables contributing to discrepancies. Critically evaluate measurement instruments for calibration errors or contextual biases. Compare findings with peer-reviewed studies to isolate systemic vs. situational contradictions .

Advanced: What strategies ensure replicability of this compound experiments?

Methodological Answer:
Publish detailed protocols, including raw data handling, statistical software versions (e.g., R, Python libraries), and step-by-step procedures. Use open-access repositories for datasets and code. Replicate studies across independent labs with varied demographics or conditions to test generalizability. Address confounding variables explicitly in the methodology section .

Advanced: How to integrate heterogeneous data sources (e.g., behavioral, chemical) in this compound research?

Methodological Answer:
Apply mixed-methods frameworks, such as convergent parallel design, to merge qualitative and quantitative data. Use meta-analytical tools to harmonize datasets, ensuring compatibility in scales and units. Validate integration through cross-correlation matrices or machine learning models (e.g., PCA for dimensionality reduction). Document data transformation steps rigorously .

Basic: What ethical considerations apply to this compound studies involving human subjects?

Methodological Answer:
Obtain informed consent with explicit disclosure of risks/benefits. Anonymize data to protect participant privacy. Assign unique identifiers instead of names. Include debriefing protocols if deception is necessary. Submit proposals to institutional review boards (IRBs) for approval, addressing potential conflicts of interest .

Advanced: Which statistical frameworks are robust for analyzing this compound's nonlinear effects?

Methodological Answer:
Use generalized linear mixed models (GLMMs) or Bayesian hierarchical models to account for nested data structures. Apply nonparametric tests (e.g., Mann-Whitney U) for skewed distributions. Validate assumptions via residual plots and leverage bootstrapping for small sample sizes. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.